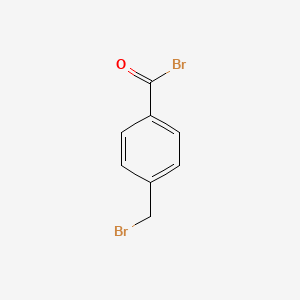

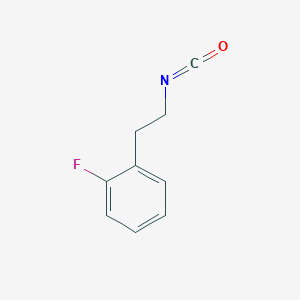

![molecular formula C13H10O4 B1335433 2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid CAS No. 27855-91-0](/img/structure/B1335433.png)

2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the cyclization of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) as seen in the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid . This method could potentially be adapted for the synthesis of 2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid by modifying the starting materials to include a 1-formylnaphthalen-2-yl moiety.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid has been elucidated using techniques such as IR, 1H NMR, and mass analysis . Additionally, X-ray diffraction has been used to determine the crystal structures of related phenoxyalkanoic acids and their metal complexes, revealing details such as hydrogen-bonded cyclic dimers and coordination stereochemistry .

Chemical Reactions Analysis

The related compounds have been evaluated for their antimicrobial activities, indicating that they can undergo biological interactions with microbial strains . The reactivity of 2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid could also be explored in similar bioassays to determine its potential antimicrobial properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid can be inferred from the crystal structures and coordination chemistry of the metal complexes studied. For example, the acid forms non-planar hydrogen-bonded cyclic dimers, and the metal complexes exhibit various coordination geometries . These findings suggest that 2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid may also form specific molecular interactions and have distinct physical properties based on its molecular structure.

Relevant Case Studies

While there are no direct case studies on 2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid, the evaluation of 1,3,4-thiadiazole derivatives for antimicrobial activity and the study of 2-aryl(pyrrolidin-4-yl)acetic acids as agonists of S1P receptors provide examples of how related compounds can be applied in biological contexts. These studies highlight the importance of understanding the chemical and physical properties of such compounds to harness their potential in pharmaceutical applications.

Applications De Recherche Scientifique

Antioxidant and Enzyme Inhibitory Properties

The application of related Schiff base ligands, derived from amino acids and hydroxynaphthaldehyde, has been studied for their antioxidant properties and selective inhibition of xanthine oxidase. These ligands, similar in structure to 2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid, show potential in enzyme inhibition, with certain metal complexes (like zinc) demonstrating significant inhibitory activities, potentially better than standard drugs (Ikram et al., 2015).

Novel Compound Synthesis

Compounds with structures related to 2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid are used in the synthesis of novel organic compounds. For instance, derivatives like 2-(2-Formyl-1H-benzimidazol-1-yl)acetic acid and 2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid have been employed in one-pot reactions to produce new chemical entities with potential applications in various fields, including pharmaceuticals (Ghandi et al., 2010); (Ghandi et al., 2012).

Tautomeric Equilibriums in Organic Chemistry

Functionalized formylphenylboronic acids, which are structurally similar to 2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid, undergo unique tautomeric rearrangements. These transformations are significant in the study of organic chemistry and molecular structures, offering insights into reaction mechanisms and molecular behavior under various conditions (Luliński et al., 2007).

Chiral Synthesis and Detection

The synthesis and detection of chiral methyl groups in organic compounds are crucial for understanding stereochemistry. Studies involving compounds like 2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid contribute to advancements in chiral chemistry, which is vital in the development of enantiomerically pure pharmaceuticals and other substances (Lüthy et al., 1969).

Fluorescent Analysis of Biological Compounds

Derivatives of 2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid have been used in the development of fluorogenic reagents for the analysis of biologically important thiols. This application is crucial in biochemistry and medical diagnostics, aiding in the accurate and efficient analysis of critical biomolecules (Cavrini et al., 1989).

Photocatalytic Degradation of Organic Acids

The study of carboxylic acids' degradation on various surfaces under UV light is an important area of environmental chemistry. Related research involving acids like acetic and formic acids can provide insights into the photocatalytic properties and potential environmental applications of 2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid and its derivatives (Karunakaran et al., 2009).

Propriétés

IUPAC Name |

2-(1-formylnaphthalen-2-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c14-7-11-10-4-2-1-3-9(10)5-6-12(11)17-8-13(15)16/h1-7H,8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXVRLWYIOYSPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

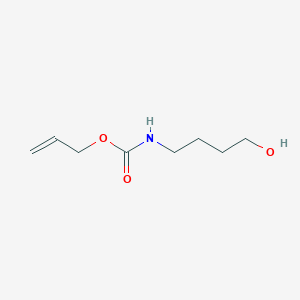

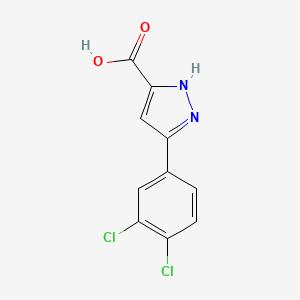

![N-[4-(acetylamino)benzyl]-2-chloroacetamide](/img/structure/B1335352.png)

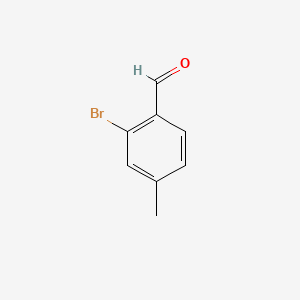

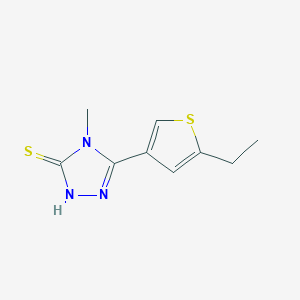

![5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1335356.png)

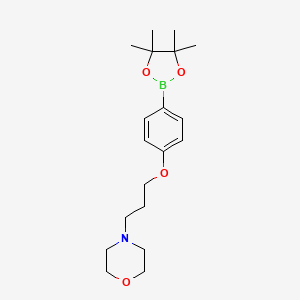

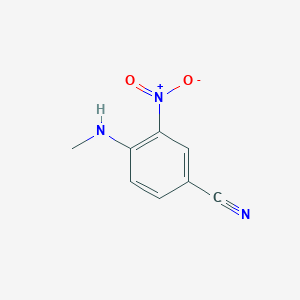

![1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione](/img/structure/B1335372.png)